molecular formula C9H9N3O2 B1531606 2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid CAS No. 2097986-47-3

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid

Cat. No.: B1531606
CAS No.: 2097986-47-3
M. Wt: 191.19 g/mol
InChI Key: AGJVCPLORZXFFE-UHFFFAOYSA-N
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Description

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethynyl group attached to the pyrimidine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethynyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl derivatives, dihydropyrimidine derivatives, and various substituted aminoacetic acid derivatives.

Scientific Research Applications

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The pyrimidine ring can interact with nucleic acids, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methylpyrimidin-4-yl)(methyl)amino]acetic acid
  • 2-[(6-Ethylpyrimidin-4-yl)(methyl)amino]acetic acid
  • 2-[(6-Propynylpyrimidin-4-yl)(methyl)amino]acetic acid

Uniqueness

2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different alkyl or aryl substituents on the pyrimidine ring.

Properties

IUPAC Name

2-[(6-ethynylpyrimidin-4-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-3-7-4-8(11-6-10-7)12(2)5-9(13)14/h1,4,6H,5H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJVCPLORZXFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=NC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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